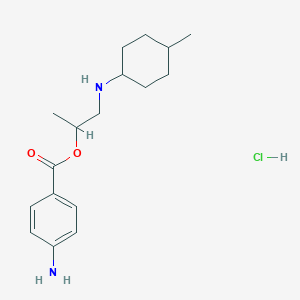
2-(4-Aminobenzoyl)oxypropyl-(4-methylcyclohexyl)azanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminobenzoyl)oxypropyl-(4-methylcyclohexyl)azanium chloride is a chemical compound with the molecular formula C17H27ClN2O2 and a molecular weight of 326.861 g/mol. This compound is known for its unique structure, which includes an aminobenzoyl group, a propyl chain, and a methylcyclohexyl group, all connected to an azanium chloride moiety.
Preparation Methods
The synthesis of 2-(4-Aminobenzoyl)oxypropyl-(4-methylcyclohexyl)azanium chloride involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with propylene oxide to form 2-(4-aminobenzoyl)oxypropylamine. This intermediate is then reacted with 4-methylcyclohexylamine to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-(4-Aminobenzoyl)oxypropyl-(4-methylcyclohexyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.
Scientific Research Applications
2-(4-Aminobenzoyl)oxypropyl-(4-methylcyclohexyl)azanium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Aminobenzoyl)oxypropyl-(4-methylcyclohexyl)azanium chloride involves its interaction with specific molecular targets and pathways. The aminobenzoyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The propyl and methylcyclohexyl groups contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
2-(4-Aminobenzoyl)oxypropyl-(4-methylcyclohexyl)azanium chloride can be compared with similar compounds such as:
2-(4-Aminobenzoyl)oxyethyl-(4-methylcyclohexyl)azanium chloride: This compound has a shorter ethyl chain instead of the propyl chain, which may affect its reactivity and biological activity.
2-(4-Aminobenzoyl)oxypropyl-(4-ethylcyclohexyl)azanium chloride: This compound has an ethyl group on the cyclohexyl ring instead of a methyl group, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
69780-90-1 |
|---|---|
Molecular Formula |
C17H27ClN2O2 |
Molecular Weight |
326.9 g/mol |
IUPAC Name |
1-[(4-methylcyclohexyl)amino]propan-2-yl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-12-3-9-16(10-4-12)19-11-13(2)21-17(20)14-5-7-15(18)8-6-14;/h5-8,12-13,16,19H,3-4,9-11,18H2,1-2H3;1H |
InChI Key |
CDQFABCQCMKYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NCC(C)OC(=O)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)
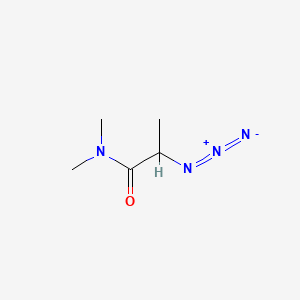
![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)
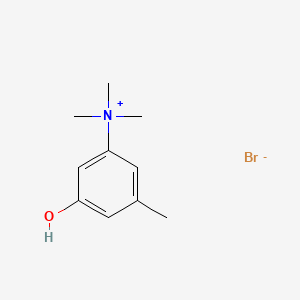
![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
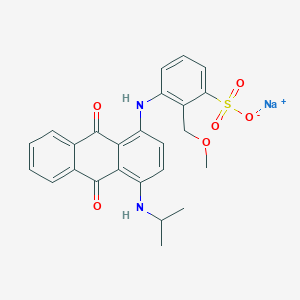
![Propylene bis[3-Octyloxiran-2-octanoate]](/img/structure/B13765178.png)
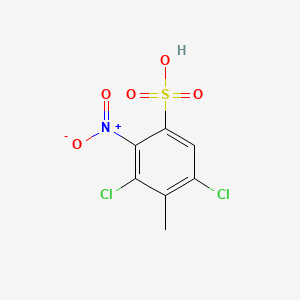
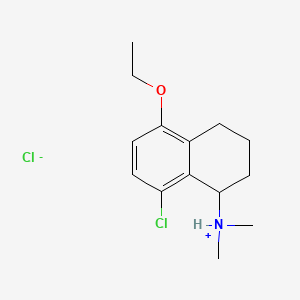
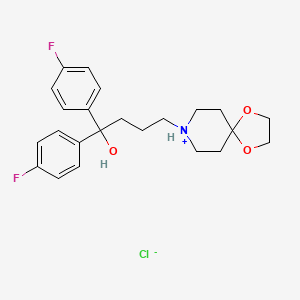
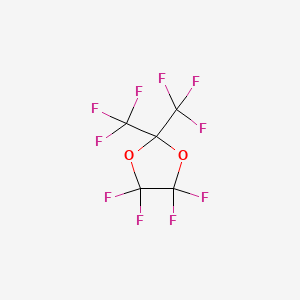
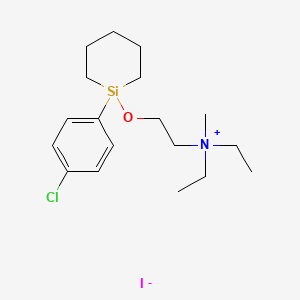
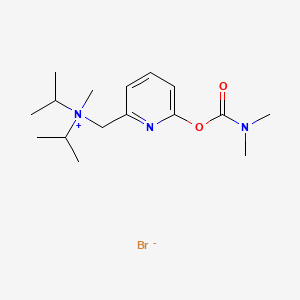
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
